Molecular Weight and Chain Length: PEG4 vs. PEG3 Structural Differentiation
Azido-PEG4-(CH2)3OH contains four ethylene glycol repeat units (PEG4), whereas its closest analog Azido-PEG3-(CH2)3OH contains three ethylene glycol repeat units (PEG3). The additional PEG unit increases the molecular weight from 233.27 g/mol (PEG3 analog) to 277.32 g/mol (PEG4 target compound) and extends the linear spacer length by approximately 3.5 Å . This structural difference translates to distinct spatial separation capabilities between conjugated ligands. PROTAC linker design literature indicates that optimal linker lengths typically range from 12 to over 20 carbon-equivalent atoms; the PEG4 chain provides 10 atoms in the ethylene glycol backbone plus 3 carbon atoms in the propyl segment, placing it within the lower end of the empirically validated optimal range . This extended reach relative to the PEG3 analog enables formation of productive ternary complexes where a shorter linker would fail to bridge the E3 ligase and target protein binding pockets [1].
| Evidence Dimension | Molecular weight and spacer atom count |
|---|---|
| Target Compound Data | MW: 277.32 g/mol; 4 ethylene glycol units + 3-carbon propyl chain |
| Comparator Or Baseline | Azido-PEG3-(CH2)3OH: MW: 233.27 g/mol; 3 ethylene glycol units + 3-carbon propyl chain |
| Quantified Difference | MW increase: +44.05 g/mol (18.9%); PEG unit increase: +1 ethylene glycol (~3.5 Å length extension) |
| Conditions | Calculated from molecular formulas: C11H23N3O5 (target) vs. C9H19N3O4 (comparator) |
Why This Matters
Linker length dictates ternary complex geometry in PROTACs; the PEG4 spacer provides empirically relevant reach where PEG3 may be sterically insufficient, directly impacting degradation efficiency in structure-activity relationship (SAR) optimization.
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. Accessed 2026. View Source
